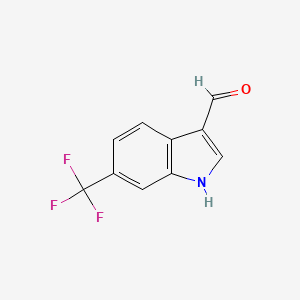

6-Trifluoromethyl-indole-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethyl)-1H-indole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)7-1-2-8-6(5-15)4-14-9(8)3-7/h1-5,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOCHZCCEJLKHMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)NC=C2C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001248322 | |

| Record name | 6-(Trifluoromethyl)-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001248322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13544-09-7 | |

| Record name | 6-(Trifluoromethyl)-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13544-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Trifluoromethyl)-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001248322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Trifluoromethyl-indole-3-carbaldehyde: A Comprehensive Technical Guide on Synthesis, Sourcing, and Applications

Executive Summary and Chemical Significance

In contemporary drug discovery and medicinal chemistry, the incorporation of fluorine atoms—particularly the trifluoromethyl (

The indole core is a privileged scaffold found in numerous biologically active compounds, including neurotransmitter analogs (like serotonin) and modern targeted therapies[2]. By functionalizing the 6-position with a

Physicochemical Profiling

Understanding the baseline physicochemical properties of 6-trifluoromethyl-indole-3-carbaldehyde is essential for analytical validation and formulation planning. The compound typically presents as a pale-yellow to yellow-brown crystalline solid at room temperature[3].

| Property | Value |

| Chemical Name | 6-Trifluoromethyl-1H-indole-3-carbaldehyde |

| CAS Registry Number | 13544-09-7[4] |

| Molecular Formula | |

| Molecular Weight | 213.16 g/mol |

| Physical Form | Pale-yellow to yellow-brown solid[3] |

| Solubility | Soluble in DMF, DMSO, and moderately in Ethanol; Insoluble in Water[2] |

Commercial Sourcing and Supply Chain

Procuring high-purity building blocks is a fundamental prerequisite for reproducible drug development. 6-Trifluoromethyl-indole-3-carbaldehyde is commercially available through several specialized chemical vendors. When sourcing this compound, researchers must verify the purity grade, as trace impurities (such as unreacted indole or regioisomeric formylation products) can severely impact downstream yields.

| Supplier | Catalog / Item Number | Purity | Notes |

| Sigma-Aldrich (Merck) | FLUH99CA07B3[5] | Supplied in partnership with Fluorochem; standard for analytical and research applications. | |

| Fluorochem | F530321[6] | Preferred partner for specialized fluorinated building blocks. | |

| AstaTech, Inc. | ATE517251325[3] | Custom | Often listed via major distributors for bulk scale-up. |

| Alichem | 13544100[7] | Research Grade | Available for gram-scale exploratory synthesis. |

Synthetic Methodology: The Vilsmeier-Haack Formylation

For laboratories opting to synthesize this building block in-house, the Vilsmeier-Haack reaction is the most robust and atom-economical pathway[2]. This electrophilic aromatic substitution introduces a formyl group specifically at the electron-rich C3 position of the indole ring.

Mechanistic Causality

The reaction relies on the in situ generation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent) from N,N-dimethylformamide (DMF) and phosphorus oxychloride (

Mechanistic workflow of the Vilsmeier-Haack formylation of 6-trifluoromethylindole.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; the visual and thermal cues at each step confirm the reaction's progression.

-

Preparation of the Vilsmeier Reagent :

-

Action : In an oven-dried round-bottom flask under an inert argon atmosphere, cool anhydrous DMF (3.0 equivalents) to 0 °C using an ice bath. Add

(1.2 equivalents) dropwise over 15 minutes. -

Causality : The activation of DMF by

is highly exothermic. Strict temperature control at 0 °C prevents the thermal degradation of the reactive chloroiminium ion and avoids the formation of dark, tarry decomposition products.

-

-

Substrate Addition :

-

Action : Dissolve 6-trifluoromethylindole (1.0 equivalent) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent while maintaining the temperature at 0 °C.

-

Causality : Dropwise addition regulates the heat of the reaction. The C3 position of the indole attacks the electrophilic carbon of the Vilsmeier reagent, forming a Wheland intermediate.

-

-

Formylation and Heating :

-

Action : Remove the ice bath, allow the mixture to warm to room temperature, and subsequently heat to 40–50 °C for 2 to 4 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (7:3) eluent.

-

Causality : The electron-withdrawing

group reduces the nucleophilicity of the indole core. Mild heating provides the necessary activation energy to drive the substitution to completion without inducing polymerization.

-

-

Hydrolysis and Neutralization :

-

Action : Once TLC indicates complete consumption of the starting material, quench the reaction by pouring the mixture over crushed ice. Slowly add a 10% aqueous

solution until the pH reaches 7–8. -

Causality : The initial substitution yields a stable iminium salt. Aqueous basic hydrolysis is strictly required to convert this intermediate into the final aldehyde. Furthermore, neutralizing the acidic byproducts (

and phosphoric acid) decreases the solubility of the product, triggering the precipitation of the hydrophobic 6-trifluoromethyl-indole-3-carbaldehyde.

-

-

Isolation and Purification :

-

Action : Filter the resulting pale-yellow precipitate under vacuum. Wash the filter cake extensively with cold distilled water and dry under high vacuum. If higher purity is required, recrystallize from ethanol.

-

Causality : Extensive aqueous washing removes residual DMF and inorganic salts. Recrystallization exploits the differential solubility of the aldehyde to separate it from trace unreacted indole or polyformylated impurities, ensuring a

purity profile[3].

-

Analytical Characterization

To verify the structural integrity of the synthesized or procured compound, the following analytical signatures should be confirmed:

-

NMR (

-

NMR : A dominant singlet should be observed, confirming the intact

-

LC-MS : The mass spectrum should display a clear

peak at

References

Sources

- 1. Page loading... [guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. 6-TRIFLUOROMETHYL-INDOLE-3-CARBALDEHYDE | 13544-09-7 [sigmaaldrich.com]

- 4. 6-trifluoromethyl-indole-3-carbaldehyde CAS#: 13544-09-7 [m.chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 7. 6-(trifluoroMethyl)-1H-indole-3-carboxylic acid | 13544-10-0 [chemicalbook.com]

Technical Guide: Discovery and Significance of Fluorinated Indole Scaffolds

Executive Summary

The indole scaffold is arguably the most "privileged" structure in medicinal chemistry, serving as the core for over 100 FDA-approved drugs. However, the native indole ring suffers from specific liabilities: rapid oxidative metabolism at the C3, C5, and C6 positions and suboptimal lipophilicity for blood-brain barrier (BBB) penetration.

The strategic introduction of fluorine atoms onto the indole core—fluorinated indole scaffolds —has emerged as a critical solution. This guide analyzes the physicochemical and pharmacokinetic impact of indole fluorination, details the mechanistic rationale for position-specific substitution, and provides a validated experimental protocol for accessing high-value fluorinated indole derivatives.

The "Fluorine Effect" on Indole Physicochemistry

The utility of fluorinated indoles stems from the unique properties of the carbon-fluorine (C–F) bond: it is the strongest single bond in organic chemistry (approx. 116 kcal/mol), has a short bond length (1.35 Å), and high electronegativity.

Metabolic Stability (The Blocking Effect)

Native indoles are electron-rich and prone to oxidation by Cytochrome P450 (CYP450) enzymes.[1][2][3]

-

Mechanism: CYP450 typically attacks the electron-rich C5 and C6 positions (hydroxylation) or the C3 position (indolenine formation).[1][2][3]

-

Fluorine Solution: Replacing hydrogen with fluorine at C5 or C6 blocks metabolic hydroxylation because the C–F bond is resistant to the radical cation mechanism employed by CYP enzymes. This extends the in vivo half-life (

) of the drug.[1]

pKa Modulation and Binding Affinity

Fluorine is highly electron-withdrawing (inductive effect,

-

NH Acidity: Fluorination on the benzene ring (positions 4-7) increases the acidity of the N1-proton.[1][2][3] This can strengthen hydrogen bonding interactions with target protein residues (e.g., Asp or Glu side chains).[1][2]

-

Dipole Moments: The C–F bond introduces a strong dipole, which can engage in orthogonal multipolar interactions with amide backbones in the binding pocket.

Quantitative Comparison

The following table summarizes the shift in properties when converting Indole to 5-Fluoroindole.

| Property | Indole | 5-Fluoroindole | Impact on Drug Design |

| LogP (Lipophilicity) | 2.14 | 2.45 | Improved membrane permeability; better BBB penetration.[1][3] |

| pKa (N-H) | 16.2 | ~15.5 | Increased H-bond donor strength.[1][2][3] |

| C5-Metabolic Liability | High | Blocked | Significantly increased metabolic stability.[1][2][3] |

| Electronic Character | Electron-rich | Electron-deficient | Reduced susceptibility to oxidative degradation.[1][2][3] |

Mechanistic Visualization: Metabolic Blocking

The following diagram illustrates the metabolic vulnerabilities of the indole core and how fluorination mitigates them.

Figure 1: Strategic fluorination at C5 prevents CYP450-mediated hydroxylation, diverting the molecule from rapid clearance pathways.[2][3]

Case Study: Sunitinib (Sutent)

Sunitinib is a tyrosine kinase inhibitor approved for renal cell carcinoma.[1][2][4] Its core structure features a 5-fluoro-2-oxindole moiety.[1][2][3][4][5]

-

Structural Role: The 5-fluoro group is critical.[1][2][3] It prevents metabolic oxidation at the 5-position of the oxindole ring.[1] Without this fluorine, the molecule would be rapidly converted to a phenolic metabolite, which would likely undergo Phase II conjugation (glucuronidation) and excretion.

-

Binding: The fluorine atom also occupies a hydrophobic pocket in the VEGFR2 kinase domain, contributing to the drug's nanomolar potency.

Experimental Protocol: Selectfluor-Mediated C3-Difluorination[1][2][3]

While many methods exist to synthesize fluorinated indoles from building blocks, late-stage functionalization is preferred for diversifying lead compounds.[1][2][3] The following protocol describes the conversion of indoles to 3,3-difluorooxindoles , a scaffold found in emerging bioactive compounds.

Rationale

This reaction uses Selectfluor , a safe, electrophilic fluorinating reagent (F+ source), to transform the aromatic indole into a sp3-hybridized oxindole. This "dearomatization" increases the 3D complexity of the molecule (Fsp3 character), a desirable trait in modern drug discovery.

Reagents & Materials

-

Reagent: Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (2.5 equiv)[1][2][3]

-

Solvent: Acetonitrile (MeCN) / Water (H2O) mixture (1:1 v/v)

-

Apparatus: Round-bottom flask, magnetic stir bar, oil bath.[2][3]

Step-by-Step Methodology

-

Preparation: In a 50 mL round-bottom flask, dissolve the indole substrate (1.0 mmol) in 10 mL of MeCN/H2O (1:1). Ensure the solution is homogeneous.

-

Addition: Add Selectfluor (2.5 mmol, 885 mg) in one portion at room temperature (25 °C).

-

Reaction: Stir the reaction mixture vigorously.

-

Quenching: Once conversion is complete, dilute the mixture with 20 mL of Ethyl Acetate (EtOAc) and 10 mL of saturated NaHCO3 solution to neutralize HF byproducts.

-

Extraction: Separate the organic layer.[1] Extract the aqueous layer twice more with EtOAc (2 x 15 mL).[1][2]

-

Purification: Combine organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the residue via silica gel flash chromatography (gradient elution: 0-30% EtOAc in Hexanes).

Yield Expectation: 60–85% of the 3,3-difluorooxindole product.

Synthetic Workflow Visualization

This diagram outlines the two primary routes to fluorinated indole scaffolds: De Novo synthesis (building blocks) vs. Late-Stage functionalization.[1][2][3]

Figure 2: Comparison of synthetic strategies. Route A is preferred for scale-up of simple cores; Route B is ideal for diversifying complex leads.[1][2][3]

References

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 2023. [1][2][3]

-

An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent. Organic Letters, 2011.[6] [1][2][3]

-

Sunitinib: A Novel and Efficient Synthesis of 3-Fluorooxindoles. Organic Letters, 2000.[1][3][7] [1][2][3]

-

Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 2008. [1][2][3]

-

Synthesis of 5-Fluoroindole. ChemicalBook Protocols.

Sources

- 1. Sunitinib, Free base (CAS 557795-19-4) | Abcam [abcam.com]

- 2. Sunitinib - Wikipedia [en.wikipedia.org]

- 3. Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. 5-Fluoroindole synthesis - chemicalbook [chemicalbook.com]

- 6. An efficient difluorohydroxylation of indoles using selectfluor as a fluorinating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]

The Electronic Architecture of Trifluoromethylated Indoles: A Technical Guide to Reactivity, Physicochemical Modulation, and Synthetic Workflows

As a Senior Application Scientist in medicinal chemistry and synthetic methodology, I approach the functionalization of the indole scaffold not merely as a synthetic exercise, but as a precise tuning of molecular electronics. The indole ring is a privileged pharmacophore, inherently electron-rich and susceptible to oxidative metabolism. The strategic introduction of a trifluoromethyl (

This whitepaper provides an in-depth analysis of how

The Physics of the Group on the Indole Core

Indole is a

-

Inductive Effect (-I): The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the aromatic

-system through the -

Negative Hyperconjugation: The

antibonding orbitals overlap with the

Modulation of N-H Acidity (pKa)

The electron-depleting nature of the

Logical flow of electronic effects induced by CF3 substitution on the indole core.

Medicinal Chemistry Implications: Beyond Lipophilicity

In drug development, the high C-F bond-dissociation energy (typically >109 kcal/mol) is leveraged to block metabolic soft spots, preventing rapid CYP450-mediated oxidation[4]. Furthermore, the

However, electronic effects often override pure lipophilicity in target binding. A definitive case study involves the optimization of indole-based inhibitors for the AAA ATPase p97[5]. Researchers synthesized bioisosteric variations at the C-5 position of the indole ring to evaluate the balance between steric bulk, lipophilicity, and electronic depletion.

Quantitative Data: p97 ATPase Inhibitor SAR

As summarized in Table 1, the

Table 1: Physicochemical and Biological Properties of Substituted Indoles (p97 ATPase Inhibitors) [5]

| Compound | C-5 Substituent | clogP | IC50 (µM) | Primary Electronic Effect |

| 24 | 2.59 | 0.25 | Electron-donating (+I) | |

| 12 | 2.95 | 4.7 ± 2.0 | Electron-withdrawing (-I) | |

| 13 | 4.03 | 21.5 ± 0.4 | Strongly electron-withdrawing (-I) | |

| 23 | 2.01 | 0.05 | Strongly electron-withdrawing (-M, -I) |

Regiochemical Consequences on Reactivity

The electronic deactivation caused by the

Synthetic Methodologies: Regioselective Trifluoromethylation

Historically, direct trifluoromethylation of indoles relied on expensive hypervalent iodine reagents, such as Togni's reagent, paired with copper catalysts[6]. Modern, scalable workflows have transitioned to using the Langlois reagent (Sodium trifluoromethanesulfinate,

Below is a self-validating, step-by-step protocol for the regioselective C2-trifluoromethylation of indoles using a radical-mediated oxidative pathway.

Protocol: Copper-Catalyzed Oxidative C2-Trifluoromethylation of Indoles

Objective: Regioselective installation of a

Materials:

-

N-Boc indole (0.5 mmol)

-

Sodium trifluoromethanesulfinate (Langlois reagent, 1.5 mmol)

- (10 mol%)

-

tert-Butyl hydroperoxide (TBHP, 70% aqueous solution, 2.5 mmol)

-

Acetonitrile (MeCN) or Dimethylacetamide (DMA) (1.0 mL)

Step-by-Step Methodology & Causality:

-

Reaction Assembly: In a reaction vial open to the air, dissolve N-Boc indole (0.5 mmol) and Langlois reagent (1.5 mmol) in 1.0 mL of MeCN.

-

Causality: An air atmosphere is tolerated because the reaction proceeds via a robust radical pathway where molecular oxygen does not fatally quench the highly reactive

intermediate[8].

-

-

Catalyst Addition: Add

(10 mol%) to the mixture.-

Causality: Cu(II) serves as the redox catalyst. It acts as a shuttle, facilitating the single-electron transfer (SET) processes required for both radical generation and final rearomatization[7].

-

-

Oxidant Introduction: Add TBHP (2.5 mmol) dropwise at room temperature.

-

Causality: Slow addition prevents thermal runaway. TBHP oxidizes Cu(II) to a highly reactive Cu(III) species while generating tert-butoxyl radicals. These radicals abstract an electron from the sulfinate, triggering the release of

gas and the generation of the electrophilic

-

-

Thermal Activation: Heat the mixture to 85 °C and stir for 1 hour.

-

Causality: 85 °C provides the optimal activation energy for the

radical to attack the sterically and electronically favored C2 position of the N-Boc indole, overcoming the activation barrier without thermally degrading the Boc protecting group.

-

-

Quenching & Workup: Cool the reaction to room temperature and remove the solvent under reduced pressure. Extract the residue with ethyl acetate, wash with brine, and dry over anhydrous

. -

Self-Validation & Quality Control:

-

In-Process: Monitor via Thin Layer Chromatography (TLC) using a 4:1 hexanes/ethyl acetate eluent. The complete consumption of the starting material validates the radical addition phase.

-

Post-Purification: After flash column chromatography, validate the regiochemistry using

NMR spectroscopy. A sharp singlet around

-

Step-by-step workflow for the Cu(II)-catalyzed oxidative C2-trifluoromethylation.

Conclusion

The trifluoromethylation of the indole ring is a masterclass in applied physical organic chemistry. By understanding the profound inductive and hyperconjugative effects of the

References

-

Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters (via PMC).[Link]

-

Cu(II)-Catalyzed Oxidative Trifluoromethylation of Indoles with KF as the Base. Molecules (MDPI).[Link]

-

The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.[Link]

Sources

- 1. 3-Bromo-5-fluoro-2-(trifluoromethyl)indole | Benchchem [benchchem.com]

- 2. 5-(Trifluoromethyl)indole CAS#: 100846-24-0 [m.chemicalbook.com]

- 3. Tsieina 5-(Trifluoromethyl)Indole-2-Carboxylic Acid Ethyl Ester 201929-84-2 Cynhyrchwyr, Cyflenwyr, Ffatri - Allweddu [cy.keyingchemical.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]

- 7. Cu(II)-Catalyzed Oxidative Trifluoromethylation of Indoles with KF as the Base [mdpi.com]

- 8. Ligand- and Additive-Free 2-Position-Selective Trifluoromethylation of Heteroarenes Under Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 6-Trifluoromethyl-indole-3-carbaldehyde as a Synthetic Intermediate

[1]

Executive Summary

6-Trifluoromethyl-indole-3-carbaldehyde (CAS: 13544-09-7) represents a high-value scaffold in modern medicinal chemistry, bridging the structural versatility of the indole core with the physicochemical advantages of the trifluoromethyl (

In drug discovery, the indole-3-carboxaldehyde moiety serves as a "diversity handle," allowing rapid access to tryptamines, bis-indoles, and

Part 1: Chemical Profile & Significance

Structural Properties

The molecule features an electron-withdrawing trifluoromethyl group at the C6 position.[1] This substitution pattern significantly alters the electronic landscape of the indole ring compared to the unsubstituted parent.

| Property | Value / Description | Impact on Reactivity |

| Molecular Weight | 213.16 g/mol | Fragment-like, suitable for FBDD (Fragment-Based Drug Discovery).[1] |

| Electronic Effect | C6- | Deactivates the indole ring toward electrophilic aromatic substitution (EAS), requiring forcing conditions for functionalization but increasing the acidity of the N-H proton. |

| Metabolic Stability | High | The |

| Lipophilicity | Increased | Enhances membrane permeability and blood-brain barrier (BBB) penetration relative to 6-H or 6-OH analogs.[1] |

The "Fluorine Effect" in Medicinal Chemistry

The 6-trifluoromethyl group acts as a bioisostere for chloride or methyl groups but with distinct advantages.[1] In kinase inhibitors (e.g., VEGFR or Aurora kinase targets), the

Part 2: Synthesis of the Core Intermediate

The industrial and laboratory standard for synthesizing 6-trifluoromethyl-indole-3-carbaldehyde is the Vilsmeier-Haack Formylation .[1]

Mechanistic Considerations

While standard indole formylates rapidly at

Reaction Pathway Visualization (DOT)

Caption: The Vilsmeier-Haack pathway requires thermal activation to overcome the electron-deficient nature of the 6-CF3-indole ring.[1]

Part 3: Synthetic Utility & Transformations[2][3][4]

The C3-aldehyde is a "linchpin" functional group.[1] It allows the scaffold to be elaborated into three primary chemical classes used in drug development.

Diversity-Oriented Synthesis Tree[1]

Caption: Key synthetic divergences from the aldehyde intermediate enabling access to distinct pharmacological classes.

Key Transformations

A. Synthesis of 6-Trifluoromethyltryptamines (CNS Targets)

The aldehyde is converted to the nitrovinyl indole using nitromethane (

-

Relevance: 6-substituted tryptamines are potent serotonin (5-HT) receptor agonists and antagonists.[1]

B. Kinase Inhibitor Scaffolds (Knoevenagel)

Condensation with oxindoles (e.g., to form Sunitinib analogs) or malononitrile yields vinyl-linked systems.

-

Mechanism: The electron-withdrawing nature of the 6-

group actually facilitates the initial nucleophilic attack on the aldehyde by making the carbonyl carbon more electrophilic compared to electron-rich indoles.[1]

C. Bis(indolyl)methanes

Reaction with a second equivalent of indole (catalyzed by Lewis acids like

Part 4: Experimental Protocols

Protocol 1: Synthesis of 6-Trifluoromethyl-indole-3-carbaldehyde (Vilsmeier-Haack)

Standardized for electron-deficient indoles.[1]

Reagents:

-

6-Trifluoromethylindole (1.0 eq)[1]

-

Phosphorus Oxychloride (

) (1.2 eq) -

N,N-Dimethylformamide (DMF) (5.0 eq - acts as solvent/reagent)[1]

-

Sodium Hydroxide (NaOH) (20% aq. solution)

Procedure:

-

Preparation of Vilsmeier Reagent: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF to

. Add -

Addition: Dissolve 6-trifluoromethylindole in minimal DMF and add dropwise to the Vilsmeier reagent at

. -

Heating (Critical Step): Allow the mixture to warm to room temperature, then heat to 80-90°C for 4–6 hours. Note: Lower temperatures often result in incomplete conversion for CF3-substituted indoles.[1]

-

Quenching: Cool the reaction to room temperature. Pour the mixture onto crushed ice (approx. 5x reaction volume).

-

Hydrolysis: Slowly add 20% NaOH solution with vigorous stirring until pH

9-10. The mixture will heat up (exothermic). -

Isolation: A precipitate should form. Boil the suspension briefly (1-2 mins) to ensure complete hydrolysis of the iminium salt, then cool and filter. Recrystallize from Ethanol/Water.

Yield Expectation: 85–92% Appearance: Pale yellow to off-white solid.[1]

Protocol 2: Knoevenagel Condensation with Malononitrile

Representative protocol for kinase inhibitor precursor synthesis.[1]

Reagents:

-

6-Trifluoromethyl-indole-3-carbaldehyde (1.0 mmol)[1]

-

Malononitrile (1.1 mmol)

-

Piperidine (Catalytic, 2-3 drops)[1]

-

Ethanol (5 mL)

Procedure:

-

Dissolve the aldehyde and malononitrile in Ethanol at room temperature.

-

Add piperidine.

-

Stir at room temperature for 1–3 hours. The product often precipitates out of solution due to the high crystallinity of the conjugated system.

-

Filter the solid and wash with cold ethanol.

Part 5: References

-

Sigma-Aldrich. 6-Trifluoromethyl-indole-3-carbaldehyde Product Sheet & Properties. [1]

-

National Institutes of Health (PMC). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry.

-

BenchChem. Vilsmeier-Haack Formylation of Indoles: Protocols and Optimization.

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction Mechanism and Applications.

-

ThaiJO. Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde (Henry Reaction Pathway). [1]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [1]

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 6-Trifluoromethyl-indole-3-carbaldehyde

Abstract

This technical guide provides an in-depth exploration of the reactivity of the aldehyde functional group in 6-trifluoromethyl-indole-3-carbaldehyde. This compound is of significant interest to researchers in medicinal chemistry and drug development due to the unique electronic properties conferred by the trifluoromethyl group, which modulate the reactivity of the indole scaffold.[1][2][3] We will delve into the mechanistic underpinnings and provide field-proven experimental protocols for several key classes of reactions, including condensations, olefination, and reductive amination. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic versatility of this important building block.

Introduction: The Influence of the Trifluoromethyl Group

The indole-3-carbaldehyde framework is a cornerstone in the synthesis of a vast array of biologically active molecules.[4][5] The introduction of a trifluoromethyl (-CF3) group at the 6-position of the indole ring profoundly influences the electron density distribution within the molecule. The -CF3 group is a potent electron-withdrawing group, primarily through a strong negative inductive effect (-I effect). This electronic perturbation has two major consequences for the reactivity of the aldehyde group at the C-3 position:

-

Increased Electrophilicity: The electron-withdrawing nature of the 6-CF3 group deactivates the benzene ring of the indole nucleus, which in turn withdraws electron density from the pyrrole ring. This results in a more electron-deficient C-3 position, making the attached aldehyde carbon significantly more electrophilic and, therefore, more susceptible to nucleophilic attack.

-

Modulation of Biological Activity: The trifluoromethyl group is a bioisostere of a methyl group but with vastly different electronic properties. Its incorporation into drug candidates can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1][2]

This guide will explore how the enhanced electrophilicity of the aldehyde in 6-trifluoromethyl-indole-3-carbaldehyde can be harnessed in a variety of synthetically useful transformations.

Condensation Reactions: Building Molecular Complexity

The increased electrophilicity of the aldehyde in 6-trifluoromethyl-indole-3-carbaldehyde makes it an excellent substrate for condensation reactions with a variety of carbon and nitrogen nucleophiles.

Knoevenagel Condensation

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between a carbonyl compound and an active methylene compound, typically catalyzed by a weak base.[6] The enhanced reactivity of 6-trifluoromethyl-indole-3-carbaldehyde facilitates this reaction, leading to the formation of electron-deficient alkenes which are valuable Michael acceptors.

Diagram 1: Knoevenagel Condensation Workflow

Caption: Workflow for the Knoevenagel Condensation.

Experimental Protocol: Knoevenagel Condensation with Malononitrile [6]

-

Reaction Setup: In a round-bottom flask, dissolve 6-trifluoromethyl-indole-3-carbaldehyde (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (15 mL).

-

Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (2-3 drops).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

-

Work-up and Purification: Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration, washed with cold ethanol, and dried under vacuum. If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography.

Table 1: Representative Active Methylene Compounds for Knoevenagel Condensation

| Active Methylene Compound | Expected Product Type |

| Malononitrile | 2-((6-(Trifluoromethyl)-1H-indol-3-yl)methylene)malononitrile |

| Ethyl cyanoacetate | Ethyl 2-cyano-3-(6-(trifluoromethyl)-1H-indol-3-yl)acrylate |

| Diethyl malonate | Diethyl 2-((6-(trifluoromethyl)-1H-indol-3-yl)methylene)malonate |

| Barbituric acid | 5-((6-(Trifluoromethyl)-1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione |

Henry (Nitroaldol) Reaction

The Henry reaction is a base-catalyzed carbon-carbon bond formation between a nitroalkane and a carbonyl compound.[7][8] The resulting β-nitro alcohols are versatile intermediates that can be further transformed into nitroalkenes, amino alcohols, and other valuable compounds. The electron-deficient nature of the aldehyde in 6-trifluoromethyl-indole-3-carbaldehyde makes it an excellent candidate for this transformation.

Diagram 2: Henry Reaction Mechanism

Caption: Mechanism of the Henry (Nitroaldol) Reaction.

Experimental Protocol: Henry Reaction with Nitromethane

-

Reaction Setup: To a solution of 6-trifluoromethyl-indole-3-carbaldehyde (1.0 mmol) in nitromethane (10 mL), add a catalytic amount of triethylamine (0.2 mmol).

-

Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

-

Work-up and Purification: After completion, the excess nitromethane is removed under reduced pressure. The residue is then dissolved in ethyl acetate, washed with dilute HCl and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Olefination Reactions: The Formation of Alkenes

The conversion of the aldehyde group to an alkene is a fundamental transformation in organic synthesis. The Wittig and Horner-Wadsworth-Emmons reactions are powerful methods to achieve this.

Wittig Reaction

The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent) to form an alkene.[9][10] This reaction is highly versatile and allows for the introduction of a wide range of substituents at the newly formed double bond.

Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride [10]

-

Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 mmol) in anhydrous THF (15 mL). Cool the suspension to 0 °C and add a strong base such as n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise. Stir the resulting deep red or orange solution for 30 minutes at 0 °C.

-

Aldehyde Addition: Dissolve 6-trifluoromethyl-indole-3-carbaldehyde (1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the ylide solution at 0 °C.

-

Reaction and Quenching: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting aldehyde. Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Work-up and Purification: Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate carbanion. The HWE reaction often provides excellent E-selectivity for the resulting alkene and the water-soluble phosphate byproduct is easily removed during workup.

Experimental Protocol: HWE Reaction with Triethyl Phosphonoacetate

-

Carbanion Generation: In a flask under an inert atmosphere, add a solution of triethyl phosphonoacetate (1.1 mmol) in anhydrous THF (10 mL). Cool the solution to 0 °C and add a base such as sodium hydride (1.1 mmol, 60% dispersion in mineral oil). Stir the mixture at 0 °C for 30 minutes.

-

Aldehyde Addition: Add a solution of 6-trifluoromethyl-indole-3-carbaldehyde (1.0 mmol) in anhydrous THF (5 mL) to the phosphonate carbanion solution at 0 °C.

-

Reaction and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.

-

Purification: The crude product is purified by silica gel chromatography.

Reductive Amination: Synthesis of Amine Derivatives

Reductive amination is a highly efficient method for the synthesis of secondary and tertiary amines from aldehydes or ketones.[11] The reaction proceeds through the in-situ formation of an imine or iminium ion, which is then reduced by a suitable reducing agent. The electron-deficient nature of the aldehyde in 6-trifluoromethyl-indole-3-carbaldehyde facilitates the initial imine formation.

Diagram 3: Reductive Amination Workflow

Caption: General workflow for Reductive Amination.

Experimental Protocol: Reductive Amination with a Primary Amine [12]

-

Reaction Setup: To a stirred solution of 6-trifluoromethyl-indole-3-carbaldehyde (1.0 mmol) and a primary amine (1.1 mmol) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (10 mL), add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 mmol) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction and Purification: Extract the mixture with ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.

Table 2: Common Amines and Reducing Agents for Reductive Amination

| Amine Type | Common Reducing Agents | Product Type |

| Primary Amines (e.g., Benzylamine) | Sodium triacetoxyborohydride (NaBH(OAc)3), Sodium cyanoborohydride (NaBH3CN) | Secondary Amines |

| Secondary Amines (e.g., Morpholine) | Sodium triacetoxyborohydride (NaBH(OAc)3), Sodium cyanoborohydride (NaBH3CN) | Tertiary Amines |

| Ammonia Equivalents (e.g., Ammonium acetate) | Sodium cyanoborohydride (NaBH3CN) | Primary Amines |

Spectroscopic Characterization

The starting material and the products of the described reactions can be characterized using standard spectroscopic techniques.

-

¹H NMR: The aldehyde proton of 6-trifluoromethyl-indole-3-carbaldehyde typically appears as a singlet around δ 9.9-10.1 ppm.[4] The indole N-H proton is a broad singlet, often above δ 12 ppm in DMSO-d6. Upon reaction, the disappearance of the aldehyde proton signal and the appearance of new signals corresponding to the product are indicative of a successful transformation.

-

¹³C NMR: The aldehyde carbon of the starting material is typically observed in the range of δ 185-195 ppm. The carbon of the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

IR Spectroscopy: The C=O stretching frequency of the aldehyde is a strong band around 1650-1700 cm⁻¹. The N-H stretch of the indole ring is a broad peak in the region of 3100-3300 cm⁻¹.

-

Mass Spectrometry: Provides the molecular weight of the compounds, confirming their identity.

Conclusion

The aldehyde group in 6-trifluoromethyl-indole-3-carbaldehyde is a versatile functional handle for the synthesis of a diverse range of complex molecules. The strong electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the aldehyde, facilitating a variety of important chemical transformations. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this valuable building block in their drug discovery and development endeavors.

References

- Sonawane, J.P., Chaudhari, S.B., Patil, S.S., & Sonawane, M.V. (2015). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Chemical and Physical Sciences, 4(2), 60-64.

- BenchChem. (2025).

- Leconte, A., et al. (2013).

- Synthesis and characterization of some novel derivatives of 6-fluoro-3-[3-(4-fluorophenyl). Organic Chemistry: An Indian Journal.

- Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.

- Sinha, D., et al. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 43(1), 160-165.

- Wikipedia. (n.d.). Wittig reaction.

- Advances in Contemporary Research Asymmetric Henry reaction catalysed by transition metal complexes: A short review.

- Shaik, A., et al. (2021). Synthesis of Biologically Active Novel Indole Fused Heterocyclic Derivatives: Molecular Modeling Studies. Asian Journal of Chemistry, 33, 1677-1684.

- A Solvent Free Wittig Reaction.

- Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives. Frontiers in Chemistry, 12. (2024).

- Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. Scilit.

- Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. The Royal Society of Chemistry.

- 6: The Wittig Reaction (Experiment). (2021). Chemistry LibreTexts.

- Henry reaction of different aromatic aldehydes with nitromethane.

- Hitchhiker's guide to reductive amin

- Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. (2024).

- 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.

- Bingül, M. (2017). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi.

- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.

- Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a vers

- Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives.

- Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. PMC.

- Asymmetric Henry Reaction of Trifluoromethyl Enones with Nitromethane Using a N,N-Dibenzyl Diaminomethylenemalononitrile Organoc

- Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Deriv

- Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc) 2. MDPI. (2021).

- The Wittig Reaction: Synthesis of Alkenes.

- Application Notes: Reductive Amination of 6-Chloroisoquinoline-1-carbaldehyde. Benchchem. (2025).

- Julia-Kocienski Approach to Trifluoromethyl-Substituted Alkenes. PMC.

- The Power of Trifluoromethyl Indoles in Modern Drug Discovery.

- New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. (2025).).

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. rsc.org [rsc.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. web.mnstate.edu [web.mnstate.edu]

- 10. benchchem.com [benchchem.com]

- 11. rsc.org [rsc.org]

- 12. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]

Strategic Evaluation: Biological Screening of 6-Trifluoromethyl-indole-3-carbaldehyde Derivatives

Executive Summary

This technical guide outlines the preliminary biological screening protocols for derivatives of 6-trifluoromethyl-indole-3-carbaldehyde . The indole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous FDA-approved drugs (e.g., Vinblastine, Indomethacin). The specific incorporation of a trifluoromethyl (-CF3) group at the C6 position is a strategic design choice intended to modulate lipophilicity, metabolic stability, and electronic distribution.

This document provides a self-validating workflow for synthesizing and screening these derivatives, focusing on Schiff base formation followed by antimicrobial (MIC) and anticancer (MTT) assays.

Chemical Rationale & Design Strategy

The Fluorine Effect in Indole Scaffolds

The 6-trifluoromethyl group is not merely a structural decoration; it is a functional bioisostere.

-

Lipophilicity (

): The -CF3 group significantly increases lipophilicity, enhancing passive transport across bacterial cell walls and the blood-brain barrier. -

Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (approx. 116 kcal/mol). Substitution at the C6 position blocks metabolic oxidation (hydroxylation) that typically occurs at electron-rich sites on the indole ring, prolonging the compound's half-life (

). -

Electronic Modulation: The strong electron-withdrawing nature of -CF3 lowers the electron density of the indole ring, potentially strengthening

stacking interactions with aromatic residues in target protein binding pockets.

Visualization: Pharmacophore Design

The following diagram illustrates the structural logic behind using 6-trifluoromethyl-indole-3-carbaldehyde as a starting block.

Figure 1: Structural logic of the 6-CF3-indole scaffold. The -CF3 group enhances pharmacokinetic properties, while the -CHO group serves as the attachment point for pharmacophores.

Synthesis Context: Schiff Base Derivatization

Before screening, the aldehyde is typically converted into a Schiff base (imine) or hydrazone . The aldehyde carbonyl is reactive but often lacks the geometric span required to bridge binding pockets.

General Protocol:

-

Reactants: 1.0 eq 6-trifluoromethyl-indole-3-carbaldehyde + 1.0 eq Primary Amine (e.g., substituted aniline, hydrazide).

-

Solvent: Ethanol or Methanol (absolute).

-

Catalyst: Glacial Acetic Acid (2-3 drops).

-

Condition: Reflux for 4–8 hours.

-

Validation: Monitor via TLC (disappearance of aldehyde spot). Characterize via

H-NMR (appearance of singlet at

Screening Module A: Antimicrobial Efficacy

Method: Broth Microdilution (CLSI Standards) Objective: Determine the Minimum Inhibitory Concentration (MIC).

Rationale

Disk diffusion is qualitative. For a technical evaluation of new derivatives, Broth Microdilution is required to generate quantitative IC50/MIC data. The lipophilic -CF3 group often enhances activity against Gram-positive bacteria (e.g., S. aureus) by facilitating membrane penetration.

Protocol

-

Preparation of Stock: Dissolve derivative in 100% DMSO to a concentration of 10 mg/mL.

-

Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) across a 96-well plate. Final concentrations typically range from 512

g/mL down to 0.5-

Critical Control: Ensure final DMSO concentration in wells is

to prevent solvent toxicity.

-

-

Inoculation: Add

L of bacterial suspension ( -

Incubation: 37°C for 18–24 hours.

-

Readout: Visual inspection for turbidity or use of Resazurin dye (turns pink in presence of live bacteria).

-

Controls:

-

Positive: Ciprofloxacin or Ampicillin.

-

Negative: Sterile DMSO + Broth.

-

Data Reporting Table:

| Compound Code | R-Substituent | MIC (S. aureus) | MIC (E. coli) | MIC (C. albicans) |

| 6-CF3-I-01 | 4-Cl-Phenyl | [Data] | [Data] | [Data] |

| 6-CF3-I-02 | 4-NO2-Phenyl | [Data] | [Data] | [Data] |

| Ref (Cipro) | N/A | 0.5 | 0.01 | N/A |

Screening Module B: Anticancer Cytotoxicity

Method: MTT Assay (Colorimetric) Objective: Assess metabolic inhibition in cancer cell lines (e.g., HeLa, MCF-7, A549).

Rationale

Indole-3-carbaldehyde derivatives often act as tubulin polymerization inhibitors or DNA intercalators. The MTT assay measures the reduction of tetrazolium dye to insoluble formazan by NAD(P)H-dependent cellular oxidoreductase enzymes—a direct proxy for viable cell metabolism.

Workflow Visualization

The following diagram details the precise steps for the MTT assay to ensure reproducibility.

Figure 2: Standardized MTT assay workflow for evaluating cytotoxicity of indole derivatives.

Calculation

-

IC50 Determination: Plot % Viability (Y-axis) vs. Log Concentration (X-axis) using non-linear regression (Sigmoidal dose-response).

Structure-Activity Relationship (SAR) Analysis

When interpreting results for 6-trifluoromethyl-indole-3-carbaldehyde derivatives, look for these trends:

-

Electron Withdrawal: If the amine component (R-group) also contains electron-withdrawing groups (e.g., -NO2, -F), expect increased antimicrobial activity due to enhanced electrophilicity of the imine bond.

-

Steric Bulk: Large bulky groups on the Schiff base may reduce activity by hindering binding to the target enzyme (e.g., DNA gyrase).

-

Position 6 vs. Position 5: Compare your results to 5-fluoro analogs. The 6-CF3 position often provides superior metabolic stability compared to the 5-position due to the specific topology of CYP450 active sites.

References

-

Synthesis and Biological Activity of Indole-3-Carboxaldehyde Derivatives. Source: European Journal of Medicinal Chemistry.[1] Context: Establishes the baseline protocols for Schiff base condensation and antimicrobial screening of the indole-3-carbaldehyde scaffold.

-

The Role of Trifluoromethyl Groups in Medicinal Chemistry. Source: Journal of Fluorine Chemistry / NIH PMC. Context: Validates the "Fluorine Effect"—specifically how -CF3 enhances lipophilicity and metabolic stability in drug design.

-

1,2,4-Triazino-[5,6b]indole derivatives: Effects of the trifluoromethyl group. Source: Bioorganic & Medicinal Chemistry.[1][2][3][4][5][6][7][8] Context: Explicitly demonstrates that 6-trifluoromethyl substitution increases in vitro activity compared to unsubstituted analogs.

-

MTT Assay Protocol for Cell Viability. Source: BenchChem / Standard Protocols. Context: Provides the standard operating procedure for the cytotoxicity assays described in Section 5.

Sources

- 1. scilit.com [scilit.com]

- 2. researchgate.net [researchgate.net]

- 3. iosrphr.org [iosrphr.org]

- 4. nbinno.com [nbinno.com]

- 5. 1,2,4-Triazino-[5,6b]indole derivatives: effects of the trifluoromethyl group on in vitro antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

understanding the metabolic stability of trifluoromethyl-indoles

An In-depth Technical Guide to the Metabolic Stability of Trifluoromethyl-Indoles

Introduction: The Strategic Imperative of Metabolic Stability

In the landscape of modern drug discovery, the indole scaffold stands as a "privileged structure," forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2][3] Its inherent ability to mimic the tryptophan side chain allows it to interact with a wide array of biological targets. However, this versatility is often counterbalanced by metabolic vulnerability. The indole ring is susceptible to rapid oxidative metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, which can lead to poor pharmacokinetic profiles, reduced efficacy, and in some cases, the formation of toxic metabolites.[2][4]

To overcome this challenge, medicinal chemists employ various strategies, among which the incorporation of a trifluoromethyl (CF3) group is one of the most powerful and widely adopted.[5][6][7] This small, yet potent, functional group can dramatically alter a molecule's physicochemical properties, often imparting a "metabolic shield" that protects the parent compound from enzymatic degradation.[5][8] Understanding the metabolic stability of a drug candidate—its susceptibility to biotransformation—is a critical step in drug development, directly impacting its half-life, bioavailability, and overall safety profile.[9][10]

This guide provides a comprehensive exploration of the metabolic stability of trifluoromethyl-indoles. We will dissect the underlying scientific principles governing their metabolism, present detailed, self-validating experimental workflows for their assessment, and discuss the interpretation of the resulting data to guide rational drug design.

Part 1: A Tale of Two Moieties: The Interplay of Indole and Trifluoromethyl

The metabolic fate of a trifluoromethyl-indole is dictated by the chemical dialogue between its two core components: the metabolically susceptible indole ring and the robustly stable trifluoromethyl group.

The Indole Scaffold: A Target for Hepatic Metabolism

The biotransformation of the indole nucleus is a well-characterized process, predominantly mediated by the CYP enzyme superfamily located in the liver.[11][12] Tryptophan, the natural precursor to all indole alkaloids, is itself metabolized through several pathways, highlighting the enzymatic machinery available to process this scaffold.[13][14][15]

Key metabolic transformations of the indole ring include:

-

Hydroxylation: This is the most common metabolic pathway, with enzymes like CYP2A6, CYP2E1, and CYP2C19 catalyzing the addition of a hydroxyl group at various positions, most notably C3 (to form indoxyl), C5, and C6.[11][12] Indoxyl, in particular, is a known precursor to the uremic toxin indoxyl sulfate.[11]

-

Dehydrogenation: Certain CYP isoforms, such as CYP3A4, can catalyze the aromatization of indoline precursors to indoles.[4] Furthermore, 3-substituted indoles can be dehydrogenated to form reactive 3-methyleneindolenine electrophiles, which pose a toxicity risk.[4]

-

N-Oxidation: The indole nitrogen can also be a site for oxidation.

These oxidative pathways represent metabolic "soft spots" that can lead to rapid clearance and limit the therapeutic potential of indole-containing drug candidates.

The Trifluoromethyl Group: A Bastion of Metabolic Resistance

The introduction of a CF3 group is a proven strategy to enhance metabolic stability.[5][6] Its protective effects stem from a unique combination of physicochemical properties.

-

Inertness of the Carbon-Fluorine Bond: The C-F bond is one of the strongest single bonds in organic chemistry, with a high bond dissociation energy that makes it exceptionally resistant to enzymatic cleavage by CYPs.[5][8][16]

-

Steric and Electronic Shielding: The CF3 group is sterically larger than a hydrogen atom and comparable in size to an isopropyl group.[16] This bulk can physically block metabolizing enzymes from accessing adjacent, susceptible sites on the indole ring.[1][5]

-

Electronic Deactivation: As a powerful electron-withdrawing group, the CF3 moiety decreases the electron density of the aromatic indole ring.[5][6] This electronic deactivation makes the ring less nucleophilic and therefore less prone to attack by oxidative enzymes.[17]

This combination of properties often confers a "global protective effect," where the presence of a CF3 group can shield even distant parts of the molecule from metabolic attack.[18]

Part 2: Quantifying Stability: Robust Experimental Workflows

To evaluate the metabolic stability of novel trifluoromethyl-indoles, a systematic approach using validated in vitro models is essential.[9][19] These assays provide critical data for rank-ordering compounds and predicting their in vivo behavior.[20] The two most fundamental and widely used systems are liver microsomes and hepatocytes.

Workflow 1: The Liver Microsomal Stability Assay

This assay is the workhorse of early ADME screening. It utilizes the microsomal fraction of liver homogenates, which are rich in Phase I enzymes, particularly the CYPs, to measure a compound's intrinsic clearance (Clint).[21][22]

-

Preparation of Reagents:

-

Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute to a final protein concentration of 0.5-1.0 mg/mL in a 0.1 M phosphate buffer (pH 7.4).[23][24]

-

Prepare a test compound stock solution (e.g., 1 mM in DMSO) and dilute in buffer to a working concentration (e.g., 100 µM). The final incubation concentration is typically 1 µM.

-

Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) as per the manufacturer's instructions. This provides a continuous supply of the essential CYP cofactor, NADPH.[23]

-

Prepare a "stop solution" of ice-cold acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis.

-

-

Incubation Procedure:

-

Pre-warm the microsomal suspension and test compound working solution in a water bath at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal/compound mixture. The absence of NADPH serves as a negative control to assess non-enzymatic degradation.[22][25]

-

Incubate the reaction mixture at 37°C with gentle agitation.[23]

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot (e.g., 50 µL) and immediately add it to a larger volume (e.g., 150 µL) of the cold stop solution to terminate the reaction and precipitate proteins.[21][26]

-

-

Sample Analysis:

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

-

Plot the natural logarithm (ln) of the percent remaining versus time.

-

The slope of the linear regression of this plot corresponds to the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) using the following equations:[20][27]

-

t½ (min) = 0.693 / k

-

Clint (µL/min/mg protein) = (k / microsomal protein concentration) * 1000

-

-

Caption: Workflow for the In Vitro Liver Microsomal Stability Assay.

Workflow 2: The Hepatocyte Stability Assay

To gain a more physiologically relevant understanding of metabolic stability, researchers use intact hepatocytes. This whole-cell system contains the full complement of both Phase I and Phase II metabolizing enzymes (e.g., UGTs, SULTs) and their necessary cofactors, while also accounting for compound permeability across the cell membrane.[20][26][28]

-

Preparation of Reagents:

-

Rapidly thaw cryopreserved hepatocytes (e.g., human, rat) in a 37°C water bath and transfer to pre-warmed incubation medium (e.g., Williams' Medium E).

-

Determine cell viability and concentration using a method like the trypan blue exclusion assay. Adjust the cell density to a final concentration of 0.5-1.0 x 10^6 viable cells/mL.[29]

-

Prepare test compound stock solutions and dilute them in incubation medium to the desired final concentration (typically 1 µM).[29]

-

Prepare a stop solution of ice-cold acetonitrile with an internal standard.

-

-

Incubation Procedure:

-

Pre-warm the hepatocyte suspension and compound solutions at 37°C in a CO2 incubator, often on an orbital shaker to keep cells in suspension.[29]

-

Initiate the assay by adding the hepatocyte suspension to the wells containing the compound solution.[26][28]

-

Incubate the plate at 37°C with gentle shaking.

-

At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), sample the incubation mixture and quench immediately in the cold stop solution.[26][29]

-

-

Sample Analysis:

-

The sample workup and LC-MS/MS analysis are identical to the microsomal stability assay.

-

-

Data Analysis:

-

Data analysis is similar to the microsomal assay, yielding a half-life (t½) and intrinsic clearance (Clint).

-

Clint is typically expressed in units of µL/min/10^6 cells.[27]

-

This hepatocyte-derived Clint value is considered more comprehensive and is often used in in vitro-in vivo extrapolation (IVIVE) to predict human hepatic blood clearance and bioavailability.[27][30][31]

-

Caption: Workflow for the In Vitro Hepatocyte Stability Assay.

Metabolite Identification (MetID)

Beyond measuring the rate of disappearance, it is crucial to understand how a compound is being metabolized. Metabolite identification studies are performed on samples from the stability assays to determine the chemical structures of the metabolites.[19] This is typically achieved using high-resolution mass spectrometry (e.g., Q-TOF, Orbitrap), which can pinpoint the site of biotransformation (e.g., hydroxylation, glucuronidation).[30]

Caption: Potential Phase I and Phase II Metabolic Pathways.

Part 3: Data Synthesis and Strategic Application

The true value of these assays lies in the integrated interpretation of their results to inform structure-activity and structure-metabolism relationships (SMR).

Data Presentation: A Comparative Analysis

Summarizing data in a clear, tabular format is essential for comparing candidates. Consider the hypothetical data below for an indole lead (Compound A) and its trifluoromethylated analog (Compound B).

| Compound | Structure | Microsomal t½ (min) | Microsomal Clint (µL/min/mg) | Hepatocyte t½ (min) | Hepatocyte Clint (µL/min/10^6 cells) | Major Metabolite (MetID) |

| A | Indole-R | 15 | 92.4 | 12 | 115.5 | 5-Hydroxyindole |

| B | 5-CF3-Indole-R | > 120 | < 5.8 | 105 | 13.2 | R-group Oxidation |

Interpretation:

-

The data clearly shows that the addition of a CF3 group at the 5-position (a known metabolic hotspot) dramatically increased metabolic stability in both microsomes and hepatocytes.[17]

-

The half-life (t½) for Compound B is significantly longer, and the intrinsic clearance (Clint) is much lower, indicating it is metabolized far more slowly.

-

MetID reveals that for Compound A, metabolism occurs on the indole ring. For Compound B, this pathway is blocked, and the metabolic liability has shifted to the "R" group. This provides a clear direction for the next round of chemical optimization.

Strategic Implications for Drug Design

-

Pinpointing and Blocking Metabolic Liabilities: By comparing the metabolic profiles of parent indoles and their trifluoromethylated analogs, chemists can confirm that the intended metabolic "soft spot" has been successfully blocked.

-

Guiding Next-Generation Compounds: If a trifluoromethyl-indole still shows moderate instability, MetID data is crucial for identifying the new site of metabolism, guiding further structural modifications.

-

Balancing Properties: While the CF3 group enhances stability, it also significantly increases lipophilicity.[5][8] Scientists must balance improved metabolic stability against potential off-target effects or solubility issues arising from high lipophilicity.

Conclusion

The strategic incorporation of a trifluoromethyl group is a cornerstone of modern medicinal chemistry, transforming the metabolically vulnerable indole scaffold into a robust starting point for drug development. As we have detailed, a comprehensive understanding of the metabolic stability of these compounds is not merely an academic exercise but a critical component of a successful drug discovery program.

By employing a systematic and hierarchical testing strategy—beginning with high-throughput microsomal assays and progressing to more physiologically relevant hepatocyte models, all supported by robust metabolite identification—researchers can build a clear picture of a compound's metabolic fate. This data-driven approach allows for the rational design of molecules with optimized pharmacokinetic profiles, ultimately increasing the probability of developing safe and effective medicines. The trifluoromethyl-indole, when carefully designed and rigorously tested, represents a powerful combination of biological relevance and metabolic durability.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Power of Trifluoromethyl Indoles in Modern Drug Discovery. Available at: [Link]

-

BioIVT. Drug Metabolism Assays. Available at: [Link]

-

Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. Available at: [Link]

-

Swinney, D. C., et al. (2006). Dehydrogenation of Indoline by Cytochrome P450 Enzymes: A Novel "Aromatase" Process. Drug Metabolism and Disposition, 34(7), 1198-1204. Available at: [Link]

-

Eurofins Discovery. Metabolic Stability Services. Available at: [Link]

-

Ferreira, R., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 18(7), 953. Available at: [Link]

-

Evotec (Cyprotex). Hepatocyte Stability. Available at: [Link]

-

Banerjee, R., et al. (2008). Hepatic microsomal metabolism of indole to indoxyl, a precursor of indoxyl sulfate. Toxicology in Vitro, 22(4), 874-881. Available at: [Link]

-

AxisPharm. Microsomal Stability Assay Protocol. Available at: [Link]

-

Diana, G. D., et al. (1993). Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. Journal of Medicinal Chemistry, 36(22), 3240-3250. Available at: [Link]

-

Domainex. Hepatocyte Stability Assay. Available at: [Link]

-

Jancova, P., et al. (2023). The Engagement of Cytochrome P450 Enzymes in Tryptophan Metabolism. International Journal of Molecular Sciences, 24(9), 8295. Available at: [Link]

-

Creative Bioarray. Hepatocyte Stability Assay. Available at: [Link]

-

Banks, R. E., et al. (2000). METABOLISM OF FLUORINE-CONTAINING DRUGS. Annual Review of Pharmacology and Toxicology, 40, 219-242. Available at: [Link]

-

Sygnature Discovery. Metabolic Models. Available at: [Link]

-

Gillam, E. M., et al. (2000). Oxidation of indole by cytochrome P450 enzymes. Biochemistry, 39(45), 13817-13824. Available at: [Link]

-

Scilit. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

-

PubMed. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]

-

Barlier, I., et al. (2002). The Involvement of Two P450 Enzymes, CYP83B1 and CYP83A1, in Auxin Homeostasis and Glucosinolate Biosynthesis. The Plant Journal, 29(4), 507-516. Available at: [Link]

-

ResearchGate. (2021). Protocol for the Rat Hepatocyte Stability Assay. Available at: [Link]

-

ResearchGate. (2018). In Vitro and In Vivo Models of Drug Metabolism. Available at: [Link]

-

Wechem. (2025). Design and biological activity of trifluoromethyl containing drugs. Available at: [Link]

-

ResearchGate. (2021). Protocol for the Human Liver Microsome Stability Assay. Available at: [Link]

-

Pharmaron. Metabolic Stability In Drug Metabolism: IVIVE Models. Available at: [Link]

-

MDPI. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available at: [Link]

-

Wilkinson, G. R. (1987). Prediction of In Vivo Parameters of Drug Metabolism and Distribution from In Vitro Studies. In Pharmacokinetics in Risk Assessment (pp. 80-94). National Academies Press. Available at: [Link]

-

MDPI. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Available at: [Link]

-

Domainex. Microsomal Clearance/Stability Assay. Available at: [Link]

-

Merck Millipore. Metabolic Stability Assays. Available at: [Link]

-

MTTlab. Microsomal Stability Assay. Available at: [Link]

-

National Center for Biotechnology Information. (2022). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Journal of the Iranian Chemical Society, 19, 4429–4454. Available at: [Link]

-

National Center for Biotechnology Information. (2024). Fast Targeted Metabolomics for Analyzing Metabolic Diversity of Bacterial Indole Derivatives in ME/CFS Gut Microbiome. Analytical Chemistry, 96(32), 12053-12060. Available at: [Link]

-

National Center for Biotechnology Information. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 64(19), 14235-14275. Available at: [Link]

-

Wikipedia. Indole alkaloid. Available at: [Link]

-

National Center for Biotechnology Information. (2014). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 80(2), 794-797. Available at: [Link]

-

Agilent. (2019). Quantitation of Gut Microbiota-Derived Indole Metabolites by Ion Pairing dMRM LC/QQQ. Available at: [Link]

-

ACS Publications. (2020). N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. Available at: [Link]

-

ResearchGate. (2022). Possible metabolic pathway of indole metabolism in vivo. Available at: [Link]

-

bioRxiv. (2021). A Biosensor for Detection of Indole Metabolites. Available at: [Link]

-

Metabolon. Indole. Available at: [Link]

-

Bio-Analysis Centre. (2022). Bioanalytical Methods – An Overview. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 7. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]

- 8. nbinno.com [nbinno.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. scispace.com [scispace.com]

- 12. Oxidation of indole by cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Engagement of Cytochrome P450 Enzymes in Tryptophan Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Indole alkaloid - Wikipedia [en.wikipedia.org]

- 15. metabolon.com [metabolon.com]

- 16. annualreviews.org [annualreviews.org]

- 17. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. bioivt.com [bioivt.com]

- 20. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - UK [thermofisher.com]

- 21. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 22. mttlab.eu [mttlab.eu]

- 23. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 24. researchgate.net [researchgate.net]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Hepatocyte Stability Assay | Domainex [domainex.co.uk]

- 27. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 28. creative-bioarray.com [creative-bioarray.com]

- 29. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]

- 30. nuvisan.com [nuvisan.com]

- 31. Prediction of In Vivo Parameters of Drug Metabolism and Distribution from In Vitro Studies - Drinking Water and Health, Volume 8 - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Trifluoromethyl-indole-3-carbaldehyde via the Vilsmeier-Haack Reaction

Introduction: Strategic Formylation of a Privileged Heterocycle

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. The introduction of a formyl group at the C3 position, yielding indole-3-carbaldehydes, provides a versatile synthetic handle for further molecular elaboration.[1][2] These aldehydes are crucial intermediates for synthesizing a wide array of therapeutic agents, including those with analgesic, hypoglycemic, antibacterial, and anticancer properties. The Vilsmeier-Haack reaction stands as a classic, efficient, and mild method for achieving this transformation on electron-rich aromatic and heteroaromatic systems.[1][3]

This guide provides a detailed examination of the synthesis of 6-trifluoromethyl-indole-3-carbaldehyde , a compound of significant interest. The trifluoromethyl (CF₃) group is a powerful bioisostere for a methyl group but with profoundly different electronic properties. Its inclusion in drug candidates can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. This protocol is designed for researchers, scientists, and drug development professionals, offering not just a procedure, but a deeper understanding of the reaction's mechanistic underpinnings and practical considerations, particularly when dealing with an electronically deactivated indole substrate.

Mechanistic Deep Dive: The Journey from Amide to Aldehyde

The Vilsmeier-Haack reaction is a two-part process: the formation of the electrophilic "Vilsmeier reagent" followed by its reaction with the nucleophilic indole ring and subsequent hydrolysis.[4][5]

Part 1: Generation of the Vilsmeier Reagent

The active formylating agent, the Vilsmeier reagent, is a chloroiminium salt generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride like phosphorus oxychloride (POCl₃).[6][7][8] The reaction begins with the nucleophilic attack of the carbonyl oxygen of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by a series of steps involving chloride ion displacement and rearrangement to form the stable, yet highly electrophilic, N,N-dimethyl-dichloromethyleniminium ion.[6][7]

Caption: Mechanism of Vilsmeier reagent formation.

Part 2: Electrophilic Attack and Hydrolysis

The indole ring system is electron-rich, making it susceptible to electrophilic attack. The C3 position is the most nucleophilic site, leading to high regioselectivity in the formylation reaction.[7][9] The electron-withdrawing nature of the trifluoromethyl group at the C6 position deactivates the benzene portion of the indole, but the pyrrole ring remains sufficiently electron-rich to react. However, this deactivation means that harsher reaction conditions (e.g., higher temperatures or longer reaction times) may be required compared to the formylation of unsubstituted indole.